2-(Trimethylsilyl)naphthalene
Overview
Description
2-(Trimethylsilyl)naphthalene is a useful research compound. Its molecular formula is C13H16Si and its molecular weight is 200.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyl)naphthalene typically involves the reaction of naphthalene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Naphthalene+Trimethylsilyl chlorideBasethis compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-(Trimethylsilyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms of naphthalene.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or iodine, and organometallic reagents like Grignard reagents.
Major Products:
Oxidation: Hydroxynaphthalene, naphthoquinone.
Reduction: Dihydronaphthalene, tetrahydronaphthalene.
Substitution: Halogenated naphthalenes, organosilicon derivatives.
Scientific Research Applications
2-(Trimethylsilyl)naphthalene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: Investigated for its potential use in bioorganic chemistry, particularly in the modification of biomolecules.
Medicine: Explored for its potential in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)naphthalene involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group imparts stability and reactivity to the compound, allowing it to undergo transformations that are otherwise challenging for naphthalene derivatives. The trimethylsilyl group can act as a protecting group, facilitating selective reactions at specific positions on the naphthalene ring .
Comparison with Similar Compounds
- 1-(Trimethylsilyl)naphthalene
- 2-(Trimethylsilyl)benzene
- 1,8-Bis(trimethylsilyl)naphthalene
Comparison: 2-(Trimethylsilyl)naphthalene is unique due to the position of the trimethylsilyl group on the naphthalene ring, which influences its reactivity and stability. Compared to 1-(Trimethylsilyl)naphthalene, the 2-position offers different steric and electronic effects, making it more suitable for certain reactions.
Properties
IUPAC Name |
trimethyl(naphthalen-2-yl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Si/c1-14(2,3)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTJPXXIHGWZIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345370 | |
Record name | Silane, trimethyl-2-naphthalenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18052-85-2 | |
Record name | Silane, trimethyl-2-naphthalenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.